2-(Cyclopropylmethoxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline
Description
2-(Cyclopropylmethoxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a cyclopropylmethoxy group and a tetrahydro-2H-pyran-4-yloxy group attached to an aniline core
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-4-(oxan-4-yloxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c16-14-4-3-13(19-12-5-7-17-8-6-12)9-15(14)18-10-11-1-2-11/h3-4,9,11-12H,1-2,5-8,10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGAKYWBLJXRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)OC3CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized from cyclopropylcarbinol through a reduction reaction.
Etherification: Cyclopropylmethanol is then reacted with 4-nitrophenol in the presence of a base to form 2-(Cyclopropylmethoxy)-4-nitrophenol.
Reduction: The nitro group in 2-(Cyclopropylmethoxy)-4-nitrophenol is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 2-(Cyclopropylmethoxy)-4-aminophenol.
Protection and Deprotection: The amino group is protected, and the phenol group is etherified with tetrahydro-2H-pyran-4-ol. Finally, the protecting group is removed to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)phenol
- 2-(Cyclopropylmethoxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzene
Uniqueness
2-(Cyclopropylmethoxy)-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to the presence of both cyclopropylmethoxy and tetrahydro-2H-pyran-4-yloxy groups attached to an aniline core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
